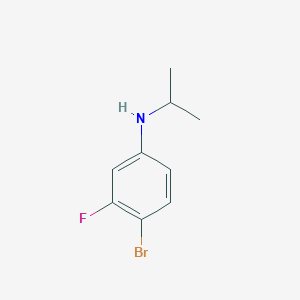

4-bromo-3-fluoro-N-(propan-2-yl)aniline

Description

Properties

Molecular Formula |

C9H11BrFN |

|---|---|

Molecular Weight |

232.09 g/mol |

IUPAC Name |

4-bromo-3-fluoro-N-propan-2-ylaniline |

InChI |

InChI=1S/C9H11BrFN/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 |

InChI Key |

LTSNBGQSOOPDPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemo-Metric Analysis and Synthetic Utility of 4-bromo-3-fluoro-N-(propan-2-yl)aniline

Executive Summary

4-bromo-3-fluoro-N-(propan-2-yl)aniline (also known as N-isopropyl-4-bromo-3-fluoroaniline) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in the tri-functional core : the electron-withdrawing fluorine atom (metabolic stability), the reactive bromine handle (cross-coupling capability), and the secondary isopropyl amine (lipophilicity modulation).

This technical guide provides a comprehensive analysis of its physicochemical properties, specifically focusing on the mass spectrometric implications of its molecular weight, alongside a validated synthetic protocol for its generation from commercially available precursors.

Part 1: Physicochemical & Mass Spectrometric Profile

The "molecular weight" of this compound is not a single static number; it is a distribution dictated by the natural abundance of Bromine isotopes. For researchers using High-Resolution Mass Spectrometry (HRMS) for reaction monitoring or purity analysis, understanding the isotopic fine structure is critical to avoid misidentifying the parent ion.

Quantitative Data Summary

| Property | Value | Context |

| Average Molecular Weight | 232.09 g/mol | Used for stoichiometric calculations (weighing reagents). |

| Molecular Formula | C₉H₁₁BrFN | - |

| Monoisotopic Mass ( | 231.006 g/mol | The specific peak to lock for in HRMS (M+H⁺ ≈ 232.01). |

| Isotopologue Mass ( | 233.004 g/mol | The secondary peak in the mass spectrum. |

| Isotopic Pattern | 1:1 Doublet | Signature of a mono-brominated compound. |

| Calculated LogP | ~3.2 | Indicates moderate lipophilicity; suitable for CNS drug scaffolds. |

| Parent CAS | 656-65-5 | Note: CAS for the starting material (4-bromo-3-fluoroaniline).[1][2][3] |

The "Bromine Signature" in Mass Spectrometry

Unlike chlorinated or fluorinated compounds, brominated molecules exhibit a distinct mass spectral fingerprint.[4] Natural bromine exists as

-

Implication: You will not see a single molecular ion peak. You will see two peaks of nearly equal intensity separated by 2 mass units (

231 and 233). -

Protocol: When integrating LC-MS data, both peaks must be included to accurately quantify the substance, or the method must explicitly track the

Br isotope.

Part 2: Validated Synthetic Protocol

The most robust route to 4-bromo-3-fluoro-N-(propan-2-yl)aniline is the Reductive Amination of 4-bromo-3-fluoroaniline with acetone. This method is preferred over direct alkylation (using isopropyl halides) because it eliminates the risk of over-alkylation to the quaternary ammonium salt.

Reaction Logic & Causality

-

Imine Formation: The aniline nitrogen attacks the ketone (acetone). Acid catalysis (Acetic Acid) activates the ketone carbonyl.

-

Reduction: The resulting imine is unstable and is reduced in situ.

-

Selectivity: We use Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild enough not to reduce the ketone (acetone) to an alcohol before it reacts with the amine, ensuring high atom economy.

Visual Workflow (Graphviz)

Figure 1: One-pot reductive amination pathway using mild hydride donors.[5]

Step-by-Step Methodology

Standard Operating Procedure (SOP) for 10 mmol Scale:

-

Preparation: In a 100 mL round-bottom flask, dissolve 4-bromo-3-fluoroaniline (1.90 g, 10 mmol) in 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (30 mL).

-

Activation: Add Acetone (1.5 mL, 20 mmol, 2.0 equiv) followed by Glacial Acetic Acid (0.6 mL, 10 mmol, 1.0 equiv). Stir at Room Temperature (RT) for 30 minutes to facilitate imine equilibrium.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol, 1.5 equiv) portion-wise over 10 minutes.

-

Note: Gas evolution (H₂) may occur; ensure venting.

-

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[6][7]

-

Quench: Quench carefully with saturated aqueous NaHCO₃ (30 mL).

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine organic layers.

-

Workup: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Part 3: Analytical Characterization & Utility

To validate the synthesis, researchers must confirm the structure using NMR and MS.

1H-NMR Expectations (CDCl₃, 400 MHz)

-

Isopropyl Group:

-

Doublet (d): ~1.2 ppm (6H) – Corresponds to the two equivalent methyl groups (

). -

Septet (m): ~3.6 ppm (1H) – Corresponds to the methine proton (

).

-

-

Aromatic Region:

-

Distinct splitting patterns due to F-H coupling (fluorine has a spin of 1/2, causing additional splitting of aromatic protons).

-

Look for a triplet-like signal for the proton ortho to the fluorine.

-

Application in Drug Discovery

This molecule is a "privileged intermediate" for Suzuki-Miyaura Cross-Coupling .

-

Mechanism: The C-Br bond is weaker than the C-F bond. Palladium catalysts (e.g., Pd(dppf)Cl₂) will selectively insert into the C-Br bond, leaving the C-F bond intact.

-

Result: This allows the attachment of the aniline core to complex heteroaryl scaffolds (common in Kinase Inhibitors) while retaining the fluorine atom to block metabolic oxidation at that position.

Decision Logic for Utilization (Graphviz)

Figure 2: Synthetic divergence based on chemoselective functionalization.

References

-

Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 821848, 4-Bromo-3-fluoroaniline." PubChem. Link

-

Sigma-Aldrich. (2025). "4-Bromo-3-fluoroaniline Product Specification." Merck KGaA. Link

- Hale, J. J., et al. (2010). "Structural optimization of a series of 4-bromo-3-fluoroaniline derivatives as potent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 656-65-5|4-Bromo-3-fluoroaniline|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 70441-63-3 | 4-Fluoro-N-isopropylaniline - Synblock [synblock.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Technical Guide: Solubility Profile of 4-bromo-3-fluoro-N-(propan-2-yl)aniline

[1][2]

Executive Summary

4-bromo-3-fluoro-N-(propan-2-yl)aniline is a critical intermediate in the synthesis of pharmaceutical agents, particularly Anaplastic Lymphoma Kinase (ALK) inhibitors and other heterocyclic drugs.[1][2] Its solubility profile is governed by the lipophilic nature of the halogenated benzene ring and the steric bulk of the N-isopropyl group.[1][2]

This guide provides a comprehensive analysis of its solubility in organic solvents, aqueous media, and binary mixtures, offering actionable protocols for process chemists and researchers optimizing reaction conditions, extractions, and purification workflows.[1][2]

Physicochemical Characterization

Understanding the structural determinants of solubility is prerequisite to solvent selection.[1][2]

Structural Analysis[1][2]

-

Lipophilic Core: The 4-bromo-3-fluorophenyl moiety is highly hydrophobic.[1][2] The halogens (Br, F) increase lipophilicity compared to the parent aniline.[1][2]

-

N-Alkylation: The isopropyl group on the nitrogen disrupts crystal lattice packing (lowering melting point) and increases solubility in non-polar solvents compared to the primary aniline (4-bromo-3-fluoroaniline).[1][2]

-

Ionization: The secondary amine is a weak base.[1][2] It can be protonated to form a water-soluble salt, a property exploitable for acid-base extraction.[1][2]

Predicted Properties Table

| Property | Value (Estimated) | Impact on Solubility |

| LogP | 3.5 – 4.2 | High affinity for non-polar solvents (DCM, Toluene).[1][2] |

| pKa (Conjugate Acid) | ~3.5 – 4.5 | Soluble in aqueous strong acids (pH < 2).[1][2] |

| H-Bond Donors | 1 (NH) | Limited water solubility; good solubility in H-bond acceptors (THF, Acetone).[1][2] |

| Physical State | Low-melting solid or Oil | Facile dissolution in most organics; potential for "oiling out" in recrystallization.[1][2] |

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their interaction with the solute. Data is derived from structural analogs and standard solubility parameters for N-alkyl haloanilines.[1][2]

Solubility Classification

-

High Solubility (>100 mg/mL): Chlorinated solvents, Esters, THF.[1][2]

-

Moderate Solubility (20–100 mg/mL): Alcohols (temperature dependent), Toluene.[1]

-

Low Solubility (<5 mg/mL): Aliphatic hydrocarbons (Hexanes), Water (neutral pH).[1][2]

Detailed Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM) | Excellent | Reaction Solvent: Ideal for reductive aminations and acylations.[1][2] |

| Esters | Ethyl Acetate (EtOAc) | Good | Extraction/Workup: Standard solvent for organic layer extraction.[1][2] |

| Alcohols | Methanol / Ethanol | Moderate to Good | Reaction/Crystallization: Solubility increases significantly with heat.[1][2] |

| Ethers | THF, MTBE | Good | Reaction: Suitable for Grignard or lithiation reactions (if NH is protected).[1][2] |

| Hydrocarbons | Hexanes / Heptane | Poor | Antisolvent: Used to precipitate the compound from EtOAc or DCM solutions.[1][2] |

| Aqueous | Water (pH 7) | Insoluble | Wash Solvent: Removes inorganic salts during workup.[1][2] |

| Aqueous Acid | 1M HCl | Soluble | Purification: Forms soluble ammonium salt [Ar-NH2(iPr)]+ Cl-. |

Visualization: Solubility & Process Map

The following diagram illustrates the solubility landscape and its application in a standard purification workflow.

Figure 1: Solubility classification map illustrating solvent suitability for reaction, crystallization, and extraction phases.[1][2]

Experimental Protocols

Protocol A: Quantitative Solubility Determination (HPLC Method)

Purpose: To determine the exact saturation limit in a specific solvent for process scale-up.[1][2]

-

Preparation: Add excess solid 4-bromo-3-fluoro-N-(propan-2-yl)aniline to 2 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

-

Dilution: Dilute an aliquot (e.g., 100 µL) of the filtrate with Acetonitrile (ACN) to fit within the linear range of the detector.

-

Analysis: Inject into HPLC (C18 column, ACN/Water gradient). Calculate concentration using a pre-established calibration curve.[1]

Protocol B: Acid-Base Purification (Self-Validating)

Purpose: To purify the compound from non-basic impurities (e.g., starting halides) using its pH-dependent solubility.[1][2]

-

Dissolution: Dissolve the crude mixture in Ethyl Acetate .

-

Extraction (Acid Wash): Extract the organic layer with 1M HCl (3x).[1][2]

-

Validation: Check the organic layer by TLC.[1][2] The product spot should be absent.

-

Basification: Cool the combined aqueous extracts and slowly add 6M NaOH until pH > 10.

-

Observation: The solution will turn cloudy as the free base precipitates/oils out.[1]

-

-

Re-extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) .[1][2]

-

Isolation: Dry the DCM layer over Na₂SO₄ and concentrate to yield the purified amine.[1][2]

Process Applications

Reaction Solvent Selection

For synthesis (e.g., reductive amination or SNAr), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are preferred.[1][2] They provide high solubility for both the lipophilic aniline and common reagents (e.g., NBS, acid chlorides) while remaining inert.[1][2]

-

Reference: Reductive amination protocols for similar halogenated anilines utilize DCE/DCM to minimize side reactions common in protic solvents [1, 2].[1][2]

Crystallization Strategy

Since the N-isopropyl group lowers the melting point, standard crystallization may be difficult.[1][2]

References

-

Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

-

BenchChem. (2025).[1][5] "Application Note: Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline." (Analogous chemistry and solvent systems).

-

Palmer, B. D., et al. (2010).[1][6] "Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[1] Journal of Medicinal Chemistry. (Describes isolation of N-isopropyl-4-bromo-3-fluoroaniline via chromatography).

Sources

- 1. 3-Bromo-4-fluoroaniline | 656-64-4 [chemicalbook.com]

- 2. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage Protocols for 4-bromo-3-fluoro-N-(propan-2-yl)aniline

[1]

Executive Summary

4-bromo-3-fluoro-N-(propan-2-yl)aniline (also known as N-isopropyl-4-bromo-3-fluoroaniline) is a specialized intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Its structure combines a secondary amine with an electron-deficient aromatic ring (halogenated).[1][2]

While the electron-withdrawing halogens (Br, F) confer some stability against oxidative coupling compared to simple anilines, the molecule remains vulnerable to photo-induced dehalogenation and slow N-oxidation .[1] Optimal storage requires a strict exclusion of light and oxygen to maintain purity >98% over extended periods.

Core Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in amber glass containers.

Physicochemical & Stability Profile

To understand the storage requirements, we must analyze the functional groups governing the molecule's reactivity.

| Feature | Chemical Implication | Stability Risk |

| Secondary Amine | N-(propan-2-yl) group reduces H-bonding capability compared to primary anilines.[1] | Oxidation: Susceptible to formation of N-oxides or hydroxylamines upon air exposure.[1] |

| Aryl Bromide (C-Br) | Weakest bond in the molecule (Bond Dissociation Energy ~80 kcal/mol).[1] | Photolysis: Highly sensitive to UV/visible light, leading to homolytic cleavage and radical polymerization. |

| Aryl Fluoride (C-F) | Strong bond; electron-withdrawing.[1] | Stable: Generally inert, but increases the acidity of the remaining N-H proton. |

| Physical State | N-alkylation typically lowers melting points relative to the parent aniline (mp 66-73°C).[1] | Handling: Likely an oil or low-melting solid at room temperature, requiring liquid handling protocols.[1] |

Degradation Pathways

The primary degradation risks are Photolytic Dehalogenation and Aerobic Oxidation . The diagram below illustrates these mechanistic pathways.

Figure 1: Primary degradation pathways.[1] The C-Br bond is the primary weak point under light exposure, while the amine nitrogen drives oxidative instability.[1]

Storage Protocols

Adherence to a tiered storage strategy is essential to prevent the formation of "des-bromo" impurities, which are often difficult to separate from the parent compound.[1]

Tier 1: Long-Term Storage (> 1 Month)[1]

-

Temperature: -20°C (± 5°C) .

-

Atmosphere: Headspace purged with Argon or Nitrogen.[1] Argon is preferred due to its higher density, providing a better "blanket" over the substance.

-

Container: Tightly sealed Amber Glass vial with a Teflon-lined screw cap.[1]

-

Note: Avoid plastic containers for long-term storage of halogenated aromatics, as they can leach plasticizers or allow slow oxygen permeation.[1]

-

-

Desiccant: Store the vial inside a secondary jar containing desiccant (e.g., silica gel) to prevent moisture accumulation during freezer cycles.

Tier 2: Working Storage (< 1 Month)[1]

-

Temperature: 2-8°C (Refrigerated).

-

Atmosphere: Tightly capped; inert gas purge recommended after every use.

-

Light: Keep in a secondary opaque box or wrap the vial in aluminum foil if amber glass is unavailable.

Tier 3: Handling & Bench Use[1]

-

Temperature: Ambient (20-25°C) for short durations (< 4 hours).

-

Pre-Use Equilibrating: Allow the cold vial to warm to room temperature before opening .

-

Why? Opening a cold vial in humid air causes immediate water condensation inside the vial, accelerating hydrolysis or hydrate formation.

-

-

Tools: Use glass pipettes or stainless steel spatulas .[1] Avoid iron or rust-prone tools, as transition metals can catalyze the oxidation of anilines.[1]

Storage Decision Matrix

Figure 2: Decision matrix for storage and handling to minimize degradation risks.

Quality Control & Monitoring

Since this compound is an intermediate, purity is critical for downstream success.

Visual Inspection[1]

-

Pass: Colorless to light yellow oil/solid.

-

Fail: Dark brown, black, or reddish coloration. This indicates significant oxidation (quinone/azo formation) or polymerization.

Analytical Re-Test

-

Frequency: Every 6 months (if stored at -20°C).

-

Method: HPLC-UV (254 nm).[1]

-

Key Impurity to Watch:Des-bromo analog . This impurity often elutes slightly earlier than the parent peak on Reverse Phase (C18) columns due to lower lipophilicity.

-

Acceptance Criteria: Purity ≥ 98.0% with no single impurity > 0.5%.

-

Summary of Specifications

| Parameter | Specification |

| Ideal Temperature | -20°C (Long Term) |

| Light Sensitivity | High (Protect from direct light) |

| Air Sensitivity | Moderate (Store under Inert Gas) |

| Container Material | Amber Glass (Type I) |

| Cap Liner | Teflon (PTFE) or Silicone/PTFE |

| Re-Test Date | 6 Months from receipt |

References

-

Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 4-Bromo-3-fluoroaniline. MilliporeSigma.[3] Link(Base structure stability data).

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-3-fluoroaniline. Thermo Fisher.[3][4] Link(Handling protocols for halogenated anilines).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 821848, 4-Bromo-3-fluoroaniline. PubChem.[5][6] Link(Physicochemical properties).

-

Google Patents. (2014). CN103553934A - N-isopropyl-4-fluoroaniline preparation method.[1] Link(Synthesis and handling of N-isopropyl aniline intermediates).

-

Apollo Scientific. (2023). Safety Data Sheet: 4-Bromo-3-fluoro-2-methylaniline. Link(Analogous storage conditions for substituted halo-anilines).

Sources

- 1. CN103553934A - N-isopropyl-4-fluoroaniline preparation method - Google Patents [patents.google.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. fishersci.com [fishersci.com]

- 4. B22227.09 [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of 4-bromo-3-fluoro-N-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical synthesis, novel molecules are the currency of innovation. One such compound, 4-bromo-3-fluoro-N-(propan-2-yl)aniline, presents a unique structural motif for the development of new bioactive agents.[1] However, with novel chemical entities comes the critical responsibility of ensuring the health and safety of the researchers who handle them. This in-depth technical guide provides a comprehensive overview of the anticipated health and safety data for 4-bromo-3-fluoro-N-(propan-2-yl)aniline, drawing upon data from closely related analogs and the broader class of halogenated aromatic amines to establish a robust framework for safe handling and risk mitigation.

As a senior application scientist, the imperative is not just to provide data, but to foster a deep understanding of the why behind safety protocols. This guide is structured to empower researchers with the knowledge to make informed decisions, ensuring that scientific advancement and personal safety proceed in tandem.

Compound Profile and Inferred Hazard Identification

Chemical Identity:

-

IUPAC Name: 4-bromo-3-fluoro-N-(propan-2-yl)aniline

-

Molecular Formula: C9H11BrFN

Structural Analogue for Hazard Assessment:

Due to the limited availability of specific GHS data for the N-isopropyl derivative, this guide will leverage the comprehensive safety information available for the parent compound, 4-bromo-3-fluoroaniline . The addition of the N-propan-2-yl group is not expected to fundamentally alter the primary hazards associated with the halogenated aniline core, though it may influence absorption and metabolism. Therefore, the GHS classification for 4-bromo-3-fluoroaniline serves as a conservative and responsible starting point for risk assessment.

Globally Harmonized System (GHS) Classification (Inferred)

The GHS provides a standardized approach to hazard communication. Based on data for 4-bromo-3-fluoroaniline, the following GHS classification should be anticipated for its N-isopropyl derivative.

Table 1: Inferred GHS Classification for 4-bromo-3-fluoro-N-(propan-2-yl)aniline

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[3] | |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[3] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][4] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[3][4] | |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled[3] | |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) | Warning | H335: May cause respiratory irritation[4][5] |

Expert Insight: The toxicity profile of aromatic amines is well-established.[6][7][8] These compounds can be readily absorbed through the skin and respiratory tract.[7] The primary acute health effect of many anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[9] This leads to symptoms like cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal. While not explicitly stated in the GHS classification of the parent aniline, this is a critical consideration for all aromatic amines.

Risk Assessment and Mitigation Strategies

A thorough risk assessment is the cornerstone of laboratory safety. The following sections outline the key considerations and protocols for handling 4-bromo-3-fluoro-N-(propan-2-yl)aniline.

The "ALARP" Principle in Practice

The principle of "As Low As Reasonably Practicable" (ALARP) should guide all work with this compound. This means that exposure should be minimized to the lowest possible level, even if that is well below any established occupational exposure limit.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of 4-bromo-3-fluoro-N-(propan-2-yl)aniline, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of any dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, a robust PPE regimen is essential for personal protection.

-

Hand Protection: Wear nitrile gloves at all times. Due to the potential for skin absorption, it is advisable to double-glove, especially when handling larger quantities or for prolonged periods. Change gloves immediately if they become contaminated.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashes or when handling larger quantities.

-

Skin and Body Protection: A lab coat should be worn and kept buttoned. For tasks with a higher risk of contamination, consider the use of a chemically resistant apron or coveralls.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for aerosol generation, a respirator with an organic vapor cartridge should be available.

Safe Handling and Storage Protocols

Experimental Workflow for Safe Handling:

Caption: A typical workflow for the safe handling of 4-bromo-3-fluoro-N-(propan-2-yl)aniline.

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

-

Aromatic amines can be light-sensitive and may darken over time; storage in an amber vial is recommended.[9]

Emergency Procedures

Spills:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, but do not attempt to clean up a large spill without appropriate respiratory protection.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[4]

The Chemistry of Hazard: Understanding Reactivity

Aromatic amines are a reactive class of compounds. Understanding their potential reactions is crucial for preventing accidents.

-

Reaction with Oxidizing Agents: Aromatic amines can react violently with strong oxidizing agents.[10]

-

Diazotization Reactions: The reaction of anilines with nitrous acid (often generated in situ from a nitrite salt and a strong acid) to form diazonium salts is a common synthetic transformation. However, diazonium salts can be explosive when isolated in a dry state.[7] These reactions should be carried out at low temperatures and the diazonium salt should be used immediately in the next step of the synthesis without isolation.

Logical Relationship of Hazard and Control:

Caption: The logical relationship between the inherent hazards of 4-bromo-3-fluoro-N-(propan-2-yl)aniline and the corresponding control measures.

Conclusion: A Culture of Safety

The synthesis of novel compounds like 4-bromo-3-fluoro-N-(propan-2-yl)aniline is essential for the advancement of science and medicine. However, this progress must be built upon a foundation of unwavering commitment to safety. By understanding the potential hazards of this and related compounds, and by diligently implementing the control measures outlined in this guide, researchers can confidently and safely explore the frontiers of chemical innovation. This document should be considered a living guide, to be updated as more specific data for 4-bromo-3-fluoro-N-(propan-2-yl)aniline becomes available.

References

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848. PubChem. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

Aniline derivative | C14H19NO3 | CID 139070881. PubChem. [Link]

-

Aniline and its salts - Evaluation statement. Australian Government Department of Health and Aged Care. [Link]

-

Appendix I - Hazards Of Functional Groups. Princeton University. [Link]

-

Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

-

Aniline family. HBM4EU. [Link]

-

ANILINE AR Safety Data Sheet. Loba Chemie. [Link]

-

Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Aromatic Amines. Sustainability Dictionary. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-3-Fluoro Aniline (CAS NO:656-65-5) | 4-Bromo-3-Fluoro Aniline Manufacturer and Suppliers | Scimplify [scimplify.com]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. nj.gov [nj.gov]

Commercial suppliers of 4-bromo-3-fluoro-N-(propan-2-yl)aniline

An In-Depth Guide to the Commercial Procurement of 4-bromo-3-fluoro-N-(propan-2-yl)aniline for Advanced R&D

For professionals in pharmaceutical and agrochemical research, securing a reliable supply of high-purity, specialized intermediates is a foundational requirement for success. 4-bromo-3-fluoro-N-(propan-2-yl)aniline is a key building block whose unique substitution pattern—featuring a bromine handle for cross-coupling, a fluorine atom to modulate physicochemical properties, and an N-isopropyl group for steric and electronic influence—makes it a valuable precursor for novel bioactive molecules.

This guide provides a technical framework for researchers, chemists, and drug development professionals on how to navigate the commercial landscape for this specific, non-catalog intermediate. As this compound is typically not available as a stock item, this document focuses on the critical path of custom synthesis, from identifying and qualifying potential partners to establishing robust in-house quality control protocols.

Strategic Importance and Physicochemical Profile

4-bromo-3-fluoro-N-(propan-2-yl)aniline belongs to a class of substituted anilines that are instrumental in organic synthesis. The precursor, 4-bromo-3-fluoroaniline, is a known intermediate in the synthesis of pharmaceuticals like the antibacterial agent Tedizolid and other biologically active compounds.[1][] The addition of the N-isopropyl (propan-2-yl) group creates a more advanced intermediate, often leading to improved solubility, modified binding interactions, and altered metabolic profiles in the final target molecules.

Compound Profile:

-

IUPAC Name: 4-bromo-3-fluoro-N-(propan-2-yl)aniline

-

Molecular Formula: C₉H₁₁BrFN

-

Molecular Weight: 232.09 g/mol

-

Key Functional Groups: Aryl Bromide, Aryl Fluoride, Secondary Amine

The Procurement Landscape: A Focus on Custom Synthesis

A survey of the current chemical supplier market indicates that 4-bromo-3-fluoro-N-(propan-2-yl)aniline is not a standard catalog product. Therefore, its procurement necessitates a custom synthesis approach. The most logical partners for such a project are manufacturers and suppliers who have demonstrated expertise in handling the key precursor, 4-bromo-3-fluoroaniline (CAS No. 656-65-5) .[3] Their experience with this starting material is a strong indicator of their capability to perform the subsequent N-alkylation step efficiently and with high purity.

The table below lists reputable suppliers of the precursor, 4-bromo-3-fluoroaniline, who are strong candidates for a custom synthesis inquiry.

| Supplier | Precursor Supplied | Purity | Noted Services |

| Sigma-Aldrich | 4-Bromo-3-fluoroaniline (CAS 656-65-5) | ≥97% | Custom synthesis, broad chemical portfolio |

| Thermo Scientific | 4-Bromo-3-fluoroaniline (CAS 656-65-5)[4] | 98% | Custom and bulk chemical services |

| BOC Sciences | 4-Bromo-3-fluoroaniline (CAS 656-65-5)[] | N/A | Custom synthesis, API manufacturing |

| Chem-Impex | 4-Bromo-3-fluoroaniline (CAS 656-65-5)[5] | ≥98% (GC) | Custom synthesis, research chemicals |

| ChemScene | 4-Bromo-3-fluoroaniline (CAS 656-65-5)[6] | ≥97% | Custom synthesis, commercial production |

| Multichem Exports | 4-Bromo-3-fluoroaniline (CAS 656-65-5)[1] | 98% | Bulk orders, global export |

A Framework for Qualifying Custom Synthesis Partners

Selecting a custom synthesis partner is a critical decision that impacts project timelines, budget, and the quality of the final research data. A systematic, multi-step qualification process is essential for mitigating risk and ensuring a successful outcome.

Supplier Qualification Workflow

The following workflow outlines a robust process for identifying and vetting a suitable partner.

Caption: A systematic workflow for qualifying a custom synthesis supplier.

Key Causality in the Workflow:

-

Starting with Precursor Suppliers (A): This is the most efficient starting point, as these companies have established supply chains and proven expertise with the core molecular scaffold.

-

Detailed RFQ (B): Providing a comprehensive Request for Quotation (RFQ), including required purity (>98% is standard) and desired analytical data (e.g., ¹H NMR, HPLC/GC), prevents ambiguity and allows for accurate proposals.

-

Synthetic Route Evaluation (C): A competent supplier will propose a logical synthetic route. For this target, a common method is the reductive amination of 4-bromo-3-fluoroaniline with acetone in the presence of a reducing agent like sodium borohydride.[7] This step is crucial for identifying potential process-related impurities.

-

In-House Verification (F): Never rely solely on the supplier's Certificate of Analysis (CoA). Independent verification is a cornerstone of scientific integrity and ensures that the material meets the stringent requirements for drug discovery programs.

In-House Quality Control: A Self-Validating System

Upon receipt of a custom-synthesized batch, rigorous in-house analysis is mandatory. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold-standard techniques for assessing the purity of substituted anilines.[8][9][10][11]

Comparison of Primary Analytical Techniques

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and interaction with a stationary phase. |

| Strengths | Excellent for non-volatile or thermally labile compounds; provides robust quantitative data.[8] | High separation efficiency for volatile compounds; provides definitive structural identification of impurities via mass spectra.[8] |

| Ideal For | Routine quality control, precise purity quantification (>99.5%). | Impurity identification, detection of volatile starting materials or byproducts. |

| Considerations | Requires method development (mobile phase, column selection). | Compound must be volatile and thermally stable. Anilines generally perform well. |

In-House Analytical QC Workflow

Caption: A comprehensive workflow for in-house QC of synthesized material.

Experimental Protocols

The following protocols are robust starting points for the analysis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline and can be adapted as needed.

Protocol 1: Purity Determination by HPLC-UV

-

Rationale: This method provides accurate quantification of the main component and any non-volatile impurities.

-

Instrumentation: HPLC with a UV detector (e.g., Diode Array Detector).

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Methodology:

-

Preparation: Prepare a 1 mg/mL stock solution of the sample in Acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Solvents A and B.

-

Gradient: Start with a gradient of 60% A / 40% B, ramping to 5% A / 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 254 nm.

-

Analysis: Calculate purity using the area normalization method. The main peak area should be expressed as a percentage of the total peak area.

-

Protocol 2: Impurity Identification by GC-MS

-

Rationale: This method is ideal for separating and identifying volatile impurities, such as residual starting material (4-bromo-3-fluoroaniline) or byproducts.

-

Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.

-

Column: A non-polar or mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow of ~1.2 mL/min.

-

Methodology:

-

Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.

-

Injection: Inject 1 µL with a split ratio of 50:1. Inlet temperature: 250°C.

-

Oven Program: Hold at 80°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

MS Parameters: Transfer line temperature: 280°C. Ion source: 230°C. Scan range: 40-450 m/z.

-

Analysis: Identify the main peak by its retention time and mass spectrum. Analyze smaller peaks by comparing their mass spectra against libraries (e.g., NIST) and the expected fragmentation patterns of potential impurities.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-bromo-3-fluoro-N-(propan-2-yl)aniline is not available, data from analogous compounds like 4-bromo-N-isopropylaniline (CAS 121086-19-9) provide a strong basis for safe handling procedures.

-

Hazards: Expected to be harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat. All handling of solids and solutions should occur in a certified chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C, protected from light, is recommended.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

By following this comprehensive guide, research organizations can confidently navigate the procurement of specialized intermediates like 4-bromo-3-fluoro-N-(propan-2-yl)aniline, ensuring both the quality of their starting materials and the integrity of their scientific outcomes.

References

-

Multichem Exports. (n.d.). 4-Bromo-3-Fluoroaniline. Retrieved February 20, 2026, from [Link]

-

Lab Supplies. (n.d.). 4-Bromo-N-isopropylaniline, min 96%, 1 gram. Retrieved February 20, 2026, from [Link]

-

Sandoo Pharmaceuticals and Chemicals Co., Ltd. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved February 20, 2026, from [Link]

-

MilliporeSigma. (n.d.). 4-Bromo-N-isopropylaniline | 121086-19-9. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluoroaniline. Retrieved February 20, 2026, from [Link]

-

Jaeger, A., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. Retrieved February 20, 2026, from [Link]

- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.

-

LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved February 20, 2026, from [Link]

-

Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(11), 1862-1867. [Link]

Sources

- 1. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]

- 3. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. B22227.09 [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline

Abstract

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The described method utilizes a one-pot reductive amination of 4-bromo-3-fluoroaniline with acetone, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and a robust experimental protocol to ensure reproducible and high-yield synthesis.

Introduction: Significance and Synthetic Strategy

4-Bromo-3-fluoroaniline is a key building block in organic synthesis, with its unique substitution pattern enabling the creation of complex, biologically active molecules.[1][2] The N-isopropylation of this aniline to form 4-bromo-3-fluoro-N-(propan-2-yl)aniline introduces a lipophilic isopropyl group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. This transformation is a critical step in the synthesis of various target compounds in medicinal chemistry and materials science.

The chosen synthetic strategy is a direct reductive amination. This one-pot reaction combines the formation of an imine from the aniline and a ketone (acetone) with an in-situ reduction to the corresponding secondary amine. This approach is highly efficient and avoids the isolation of the intermediate imine, which can be unstable.

Mechanistic Rationale: The Role of Sodium Triacetoxyborohydride

The reductive amination proceeds in two key stages: imine formation and reduction.

-

Imine Formation: 4-bromo-3-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form the corresponding iminium ion. The presence of a weak acid, often acetic acid, can catalyze this step.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a sterically hindered and mild reducing agent.[3] Its selectivity is crucial for the success of this reaction. It readily reduces the protonated imine (iminium ion) much faster than the ketone starting material.[4][5] This chemoselectivity prevents the undesired formation of isopropanol from the reduction of acetone. The three acetoxy groups on the borohydride moderate its reactivity compared to reagents like sodium borohydride, and it is a safer alternative to the toxic sodium cyanoborohydride.[5]

Figure 1: Conceptual workflow of the reductive amination process.

Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 4-bromo-3-fluoroaniline | ≥98% (GC) | e.g., Chem-Impex | 656-65-5 |

| Acetone | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | 67-64-1 |

| Sodium triacetoxyborohydride | 97% | e.g., Sigma-Aldrich | 56553-60-7 |

| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | 107-06-2 |

| Saturated Sodium Bicarbonate Solution | ACS Reagent Grade | - | - |

| Anhydrous Magnesium Sulfate | ≥97% | e.g., Sigma-Aldrich | 7487-88-9 |

| Ethyl Acetate | HPLC Grade | e.g., Fisher Scientific | 141-78-6 |

| Hexanes | HPLC Grade | e.g., Fisher Scientific | 110-54-3 |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Magnetic stir plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Flash chromatography system (optional)

Safety Precautions

-

4-bromo-3-fluoroaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[6]

-

Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Causes serious eye irritation.

-

1,2-Dichloroethane (DCE): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step-by-Step Synthesis Procedure

Figure 2: Detailed experimental workflow for the synthesis.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-bromo-3-fluoroaniline (1.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) (approximately 0.2 M concentration relative to the aniline). To this solution, add acetone (1.2 equiv) via syringe.

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the iminium ion.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting aniline spot is no longer visible. This typically takes 12-24 hours.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-bromo-3-fluoro-N-(propan-2-yl)aniline.

Characterization and Data

The purified product should be characterized to confirm its identity and purity.

Expected Physical Properties

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Molecular Formula | C₉H₁₁BrFN |

| Molecular Weight | 232.10 g/mol |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.9-7.2 (m, 1H, Ar-H)

-

δ 6.4-6.6 (m, 2H, Ar-H)

-

δ 3.6-3.8 (septet, 1H, CH(CH₃)₂)

-

δ 3.5-3.7 (br s, 1H, NH)

-

δ 1.2-1.3 (d, 6H, CH(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 145-150 (d, C-F)

-

δ 130-135 (C-Br)

-

δ 110-125 (aromatic carbons)

-

δ 45-50 (CH(CH₃)₂)

-

δ 20-25 (CH(CH₃)₂)

-

-

Mass Spectrometry (EI): m/z (%) = 231/233 ([M]⁺, isotopic pattern for Br)

Purity Assessment

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS). A purity of >95% is generally considered acceptable for most research applications.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline via reductive amination. The use of sodium triacetoxyborohydride ensures a mild and selective reaction with a straightforward work-up procedure. This method is highly adaptable and can be scaled for the production of larger quantities of this important synthetic intermediate. The detailed procedural steps and mechanistic insights are intended to empower researchers to confidently and successfully perform this synthesis.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

-

Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.[Link]

-

Sodium triacetoxyborohydride. Organic Chemistry Portal.[Link]

-

4-Bromo-3-fluoroaniline. PubChem.[Link]

-

4-Bromo-3-fluoroaniline - Hazard. U.S. Environmental Protection Agency.[Link]

-

4-Bromo-3-Fluoroaniline. Multichem Exports.[Link]

-

N-Isopropylaniline. PubChem.[Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purification of 4-bromo-3-fluoro-N-(propan-2-yl)aniline by column chromatography

Application Note: Purification of 4-bromo-3-fluoro-N-(propan-2-yl)aniline by Column Chromatography

Introduction & Scope

The compound 4-bromo-3-fluoro-N-(propan-2-yl)aniline (also known as N-isopropyl-4-bromo-3-fluoroaniline) is a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structure combines an electron-deficient aromatic ring with a bulky isopropyl group, presenting unique purification challenges.

Common synthesis routes—typically reductive amination of 4-bromo-3-fluoroaniline with acetone or nucleophilic substitution with isopropyl halides—often yield a crude mixture containing:

-

Unreacted Starting Material: 4-bromo-3-fluoroaniline (Primary amine).

-

Target Product: 4-bromo-3-fluoro-N-(propan-2-yl)aniline (Secondary amine).

-

Over-alkylated Impurity: N,N-diisopropyl-4-bromo-3-fluoroaniline (Tertiary amine, though sterically disfavored).

This guide provides a validated protocol for isolating the target secondary amine with >98% purity, emphasizing the separation of the secondary amine from the more polar primary amine precursor using Flash Column Chromatography.

Physicochemical Profile & Separation Logic

Understanding the analyte's interaction with the stationary phase is the foundation of this protocol.

| Property | Value (Estimated/Observed) | Chromatographic Implication |

| Molecular Weight | ~232.09 g/mol | Low MW allows for easy evaporation of fractions. |

| Physical State | Viscous Oil or Low-Melting Solid | Requires careful loading; dry loading recommended if viscous. |

| Basicity (pKa) | ~5.5 - 6.0 (Conjugate Acid) | Weakly basic due to electron-withdrawing Br/F. However, the nitrogen lone pair still interacts with acidic silanols, causing "tailing." |

| LogP | ~2.8 - 3.2 | Lipophilic. Soluble in Hexanes, DCM, EtOAc. |

| TLC elution order (Silica) | Tertiary > Secondary > Primary | The target (Secondary) will elute before the starting material (Primary) due to reduced H-bonding capability. |

The "Silanol Effect": Unmodified silica gel is slightly acidic (pH ~5). Amines can protonate or strongly H-bond to surface silanols (Si-OH), leading to broad, tailing peaks.

-

Solution: We utilize Triethylamine (TEA) as a mobile phase modifier. TEA competes for silanol sites, "blocking" them and allowing the target amine to elute as a sharp band [1].

Pre-Purification Assessment

Before packing the column, the crude mixture must be analyzed to define the solvent gradient.

TLC Method Development

-

Plate: Silica Gel 60 F254.

-

Visualization: UV (254 nm) is primary. Stain with Iodine (

) or PMA (Phosphomolybdic Acid) to visualize non-UV active alkyl impurities. -

Solvent System A: 10% Ethyl Acetate in Hexanes.

-

Result: Product likely stays at baseline or low Rf.

-

-

Solvent System B: 20% Ethyl Acetate in Hexanes + 1% TEA.

-

Target Rf: 0.3 – 0.4.

-

Separation: Ensure

between the product and the primary aniline impurity.

-

Note: If the primary aniline and secondary aniline co-elute, switch the modifier to Dichloromethane (DCM) / Methanol (98:2), though Hex/EtOAc is usually sufficient for this lipophilicity.

Detailed Purification Protocol

Step 1: Column Preparation

-

Stationary Phase: Silica Gel 60 (40-63 µm particle size).

-

Column Size: Use a 1:30 to 1:50 ratio of crude mass to silica mass (e.g., for 1g crude, use 30-50g silica).

-

Slurry Solvent: 100% Hexanes + 1% Triethylamine (TEA).

-

Why TEA in slurry? Pre-equilibrating the silica with base neutralizes the column before the sample touches it, preventing initial band broadening [2].

-

Step 2: Sample Loading

-

Method: Dry Loading is superior for this compound to prevent "fingering" caused by viscous oils.

-

Dissolve crude oil in a minimum amount of DCM.

-

Add silica gel (approx. 2x mass of crude).

-

Evaporate solvent under vacuum until a free-flowing powder remains.

-

Carefully pour this powder onto the top of the packed column bed.

-

Add a layer of sand (1 cm) on top to protect the bed.

-

Step 3: Gradient Elution

Run the column using the following gradient profile (based on 20% EtOAc target Rf):

| Volume (CV = Column Volume) | Solvent Composition | Purpose |

| 0 - 2 CV | 100% Hexanes (+1% TEA) | Elute non-polar impurities (e.g., alkyl halides). |

| 2 - 5 CV | 0% | Gradient ramp. |

| 5 - 15 CV | 5% | Elution of Target (Secondary Amine). |

| 15 - 20 CV | 15% | Elute Starting Material (Primary Amine). |

-

Flow Rate: Maintain ~15-20 mL/min for a standard 2-3 cm diameter column.

Step 4: Fraction Collection & Analysis

-

Collect fractions in test tubes (size ~1/4 of CV).

-

Spot fractions on a TLC plate.

-

Pool fractions containing the single spot corresponding to the secondary amine.

-

Critical Check: Run a TLC of the combined fractions before rotary evaporation to ensure no lower-running primary amine was inadvertently included.

Process Visualization

Diagram 1: Purification Workflow

This flowchart illustrates the operational sequence for high-purity isolation.

Caption: Operational workflow for the purification of N-alkylated anilines, emphasizing the critical decision point at TLC scouting.

Diagram 2: Separation Mechanism on Silica

Understanding why the product elutes before the impurity.

Caption: Mechanistic view of differential elution. Primary amines bind tighter to silica than secondary amines, allowing the target to elute first.

Analytical Validation (Post-Purification)

Once isolated, the identity of 4-bromo-3-fluoro-N-(propan-2-yl)aniline must be confirmed.

-

1H NMR (CDCl3, 400 MHz):

-

Look for the isopropyl methine proton (septet, ~3.6-3.8 ppm).

-

Look for the isopropyl methyl protons (doublet, ~1.2 ppm, 6H).

-

Verify the integration of the NH proton (broad singlet, ~3.5-4.0 ppm).

-

Diagnostic: The absence of the primary amine signal (broad singlet, 2H) confirms successful purification.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

-

Target Purity: >98% (area under curve).

-

Troubleshooting Common Issues

| Issue | Cause | Corrective Action |

| Streaking/Tailing | Acidic silanols interacting with amine. | Increase TEA concentration to 2% or switch to ammonia-saturated methanol in DCM. |

| Co-elution | Gradient too steep. | Lower the starting % of EtOAc (e.g., start at 0% and hold for 3 CV). |

| Product Decomposition | Silica acidity catalyzing degradation. | Use "Neutralized Silica" or switch to Alumina (Basic) stationary phase [3].[1] |

References

-

Sielc Technologies. "Separation of Aniline on Newcrom R1 HPLC column." Application Notes. Accessed February 20, 2026. [Link]

-

National Science Foundation (NSF). "Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides." Public Access Repository. Accessed February 20, 2026. [Link]

-

PubChem. "4-Bromo-3-fluoroaniline Compound Summary."[2][3][4] National Library of Medicine. Accessed February 20, 2026. [Link]

Sources

Use of 4-bromo-3-fluoro-N-(propan-2-yl)aniline in Suzuki coupling reactions

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-3-fluoro-N-(propan-2-yl)aniline

Executive Summary

This guide details the application of 4-bromo-3-fluoro-N-(propan-2-yl)aniline (CAS: 1256671-56-7 / 1005010-50-3 analog) as a strategic electrophile in Suzuki-Miyaura cross-coupling reactions. This scaffold is a critical building block in medicinal chemistry, particularly for Anaplastic Lymphoma Kinase (ALK) and MEK inhibitors , where the ortho-fluoroaniline motif modulates metabolic stability and kinase selectivity.

While the para-amino group typically deactivates aryl bromides towards oxidative addition, the ortho-fluorine atom provides a compensatory inductive activation. This note provides two validated protocols: a Standard Robust Method for simple aryl boronic acids and an Advanced Catalytic Method for sterically hindered or heteroaryl coupling partners.

Chemical Reactivity Profile

Understanding the electronic and steric environment of the substrate is prerequisite to selecting the correct catalyst system.

| Feature | Structural Component | Reactivity Impact |

| Electrophile | C(sp²)–Br Bond | Site of Oxidative Addition (OA). |

| Electronic Activation | 3-Fluoro Group (ortho to Br) | Inductive Effect (-I): Pulls electron density from the ring, accelerating OA. Orthogonal Effect: Prevents metabolic hydroxylation at the 3-position. |

| Electronic Deactivation | N-isopropyl Group (para to Br) | Resonance Effect (+R): Donates electron density, increasing the bond strength of C–Br and slowing OA. Proticity: The secondary amine (NH) is weakly acidic but generally compatible with carbonate bases. |

| Steric Bulk | Isopropyl / Fluoro | Moderate steric hindrance. The isopropyl group is distal to the reaction site, but the ortho-fluorine exerts a small steric pressure on the incoming Pd-complex. |

Mechanistic Insight: The net reactivity is "moderately deactivated." Standard Pd(PPh₃)₄ may be sluggish; bidentate ligands (dppf) or electron-rich Buchwald ligands (XPhos, SPhos) are recommended to facilitate the oxidative addition step.

Experimental Protocols

Method A: Standard Robust Protocol (General Purpose)

Best for: Coupling with electron-neutral or electron-deficient phenyl boronic acids.

Reagents & Materials:

-

Substrate: 4-Bromo-3-fluoro-N-(propan-2-yl)aniline (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Base: 2M Aqueous K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.15 M concentration)

Step-by-Step Procedure:

-

Vessel Preparation: Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the flask with the aniline substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

-

Degassing (Critical): Seal the vessel. Evacuate and backfill with Argon three times.

-

Solvent Introduction: Add anhydrous 1,4-Dioxane via syringe.

-

Base Addition: Add degassed 2M K₂CO₃ solution via syringe. The biphasic mixture will turn orange/red.

-

Reaction: Heat the mixture to 90°C (oil bath) or 100°C (microwave) for 4–12 hours.

-

Monitoring: Check by LC-MS. The starting bromide (Rt ~ standard) should disappear.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash the pad with Ethyl Acetate.

-

Purification: Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Method B: Advanced Protocol (Challenging Substrates)

Best for: Heteroaryl boronic acids (pyridines, pyrazoles) or sterically hindered partners.

Reagents:

-

Catalyst: XPhos Pd G2 (2–3 mol%)

-

Base: K₃PO₄ (3.0 equiv, solid)

-

Solvent: THF : Water (10:1 ratio)

Key Difference: The XPhos ligand creates a highly active monolithic Pd(0) species that rapidly inserts into electron-rich aryl halides, overcoming the deactivating effect of the para-amine.

Visualization of Workflows

Figure 1: Experimental Workflow (Method A)

Caption: Step-by-step execution for the Suzuki coupling of 4-bromo-3-fluoro-N-isopropylaniline.

Figure 2: Mechanistic Pathway & Ligand Influence

Caption: Catalytic cycle highlighting the Oxidative Addition step, which requires electron-rich ligands to overcome substrate deactivation.

Case Study: ALK Inhibitor Synthesis

In the development of ALK inhibitors like CJ-2360 , this specific aniline scaffold is coupled with heteroaryl systems to form the core pharmacophore.

-

Challenge: Coupling 4-bromo-3-fluoro-N-isopropylaniline with a 2-chloropyrimidine or similar electron-deficient heterocycle.

-

Solution: The use of Buchwald-Hartwig conditions (Pd₂dba₃ + BINAP) or Suzuki conditions (if the heterocycle is the boronate) is required.

-

Outcome: The ortho-fluorine atom in the final biaryl product locks the conformation via intramolecular hydrogen bonding or dipole minimization, enhancing binding affinity to the ATP-binding pocket of the kinase.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos Pd G2 or Sphos Pd G2 . Ensure strict oxygen-free conditions. |

| Protodeboronation | Boronic Acid Instability | Use Boronic Esters (Pinacol) instead of acids. Switch base to anhydrous K₃PO₄ or CsF . |

| Dehalogenation (Ar-H) | Hydride Source | Avoid alcohols (MeOH/EtOH) as cosolvents. Use Dioxane or Toluene . |

| Pd Black Formation | Ligand Dissociation | Add excess ligand (e.g., 10 mol% PPh₃ or XPhos) relative to Pd metal. |

References

-

Discovery of CJ-2360: Wang, S., et al. "Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[1] Journal of Medicinal Chemistry, 2020.

-

General Suzuki Protocol: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.

-

Ortho-Substituted Anilines: Lücking, U. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." RSC Advances, 2013.

-

Buchwald Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

Sources

Buchwald-Hartwig amination with 4-bromo-3-fluoro-N-(propan-2-yl)aniline

An Application Guide to the Buchwald-Hartwig Amination: Synthesis of N-Aryl Anilines Using 4-bromo-3-fluoro-N-(propan-2-yl)aniline

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Aryl and heteroaryl amines are privileged structures found in a vast array of FDA-approved drugs and biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[2][3] It provides a reliable pathway for coupling amines with aryl halides or pseudohalides, often succeeding where traditional methods like nucleophilic aromatic substitution fail due to harsh conditions or limited substrate scope.[2][4]

This application note provides a detailed protocol and technical guide for the Buchwald-Hartwig amination of a specific, electronically modified substrate: 4-bromo-3-fluoro-N-(propan-2-yl)aniline. The presence of a fluorine atom ortho to the bromine imparts distinct electronic properties, making this a relevant and instructive example for researchers tackling similar electron-deficient or sterically demanding systems. We will delve into the mechanistic underpinnings, the rationale behind reagent selection, a step-by-step experimental protocol, and a guide for troubleshooting common issues.

Mechanistic Rationale: The Engine of the Reaction

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned catalytic cycle orchestrated by a palladium complex. Understanding this cycle is crucial for rational troubleshooting and optimization. The process involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5]

-

Oxidative Addition : The cycle begins with a catalytically active, low-valent Pd(0) species, which inserts into the carbon-bromine bond of the aryl halide. This is often the rate-determining step of the reaction.[6] The reactivity order for the halide is generally I > Br > Cl, although modern catalysts have made the use of more challenging aryl chlorides routine.[5][7]

-

Amine Coordination & Deprotonation : The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive that it causes degradation of sensitive functional groups.[8]

-

Reductive Elimination : This final step involves the formation of the new C-N bond and the release of the desired N-aryl aniline product. The Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[3][9]

Below is a diagram illustrating the catalytic cycle.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol Design for 4-bromo-3-fluoro-N-(propan-2-yl)aniline

The electronic and steric profile of the substrate dictates the optimal choice of reagents. The fluorine atom in 4-bromo-3-fluoro-N-(propan-2-yl)aniline acts as an electron-withdrawing group, which can slow the initial oxidative addition step. Therefore, a highly active catalyst system is recommended. For this protocol, we will couple it with morpholine, a common secondary cyclic amine.

Component Selection Rationale

-

Palladium Precatalyst & Ligand : We select XPhos Pd G3 , a third-generation Buchwald precatalyst.[10] These precatalysts are air- and moisture-stable, simplifying handling.[11] The XPhos ligand is a bulky, electron-rich biaryl phosphine that is highly effective for coupling a wide range of substrates, including electron-deficient aryl halides.[7][10] The bulkiness of the ligand promotes the formation of the active monoligated palladium species and accelerates both oxidative addition and reductive elimination.[2]

-

Base : Sodium tert-butoxide (NaOtBu) is chosen as the base. It is a strong, non-nucleophilic base well-suited for deprotonating secondary amines coordinated to the palladium center.[5][8] While weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for substrates with base-sensitive functional groups, a strong base is generally required for efficient coupling of anilines.[7][8]

-

Solvent : Toluene is an excellent solvent for this reaction. It has a suitable boiling point for the typical reaction temperatures (80-110 °C) and is relatively non-coordinating, which prevents inhibition of the catalyst.[5][8] Other common solvents include dioxane and THF.[8]

Recommended Reaction Parameters

| Parameter | Recommended Reagent/Condition | Rationale |

| Aryl Halide | 4-bromo-3-fluoro-N-(propan-2-yl)aniline | Electron-deficient substrate. |

| Amine | Morpholine (1.2 equiv.) | Common secondary amine coupling partner. A slight excess ensures complete consumption of the limiting aryl halide. |

| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, highly active catalyst suitable for challenging substrates.[10] |

| Base | Sodium tert-butoxide (1.4 equiv.) | Strong, non-nucleophilic base to facilitate amine deprotonation.[7][8] |

| Solvent | Toluene (0.1 - 0.2 M) | High-boiling, non-coordinating solvent.[8] |

| Temperature | 100-110 °C | Standard temperature range for these couplings to ensure a reasonable reaction rate.[5] |

| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst is sensitive to oxygen.[11] |

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination on a 1.0 mmol scale.

Materials and Equipment

-

4-bromo-3-fluoro-N-(propan-2-yl)aniline (1.0 mmol, 1.0 equiv.)

-

Morpholine (1.2 mmol, 1.2 equiv.)

-

XPhos Pd G3 (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (1.4 mmol, 1.4 equiv.)

-

Anhydrous, degassed toluene (5-10 mL)

-

Oven-dried reaction vial or Schlenk flask with a magnetic stir bar

-

Septa and needles

-

Inert gas line (Nitrogen or Argon)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Safety Precautions

-

Palladium catalysts can be pyrophoric. Handle with care.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle in an inert atmosphere or glovebox.

-

Toluene is flammable and toxic. Work in a well-ventilated fume hood.

-

The reaction can be exothermic. Proper temperature control is essential, especially during scale-up.[12]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

-

Preparation :

-

Place a magnetic stir bar into a reaction vial or Schlenk flask and oven-dry all glassware thoroughly before use.[11]

-

Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.

-

-

Reaction Setup :

-

Under an inert atmosphere (preferably in a glovebox), add 4-bromo-3-fluoro-N-(propan-2-yl)aniline (1.0 mmol), sodium tert-butoxide (1.4 mmol), and XPhos Pd G3 (0.02 mmol) to the reaction vessel.[7]

-

If a glovebox is not available, add the solids quickly in the open air, seal the vessel with a septum, and immediately purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.[7]

-

-

Reagent Addition :

-

Using a syringe, add anhydrous, degassed toluene (5 mL) to the reaction mixture.

-

Finally, add morpholine (1.2 mmol) via syringe.[7]

-

-

Reaction Execution :

-

Place the sealed reaction vessel into a preheated oil bath or heating block set to 100-110 °C.[7]

-

Stir the mixture vigorously for 12-24 hours. The reaction mixture will typically turn dark brown or black.

-

Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), GC-MS, or LC-MS until the starting aryl bromide is consumed.[7]

-

-

Workup :

-

Once the reaction is complete, remove the vessel from the heat source and allow it to cool to room temperature.

-

Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers.

-

-

Purification and Analysis :

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-arylated aniline product.[13]

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

-

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below is a guide to common problems and their potential solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive Catalyst: The active Pd(0) species was not formed or was deactivated by oxygen. | Ensure rigorous inert atmosphere techniques are used.[11] Use a reliable precatalyst like a G3 or G4 palladacycle.[7] |

| Inappropriate Ligand/Base: The chosen ligand or base is not suitable for the specific substrate combination. | For electron-deficient substrates, ensure a sufficiently electron-rich ligand (e.g., XPhos, RuPhos) is used. Ensure the base is strong enough (e.g., NaOtBu, LHMDS).[7] | |